7-Fluoroquinolin-8-ol 7-Fluoroquinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 35048-10-3
VCID: VC2267936
InChI: InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
SMILES: C1=CC2=C(C(=C(C=C2)F)O)N=C1
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol

7-Fluoroquinolin-8-ol

CAS No.: 35048-10-3

Cat. No.: VC2267936

Molecular Formula: C9H6FNO

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoroquinolin-8-ol - 35048-10-3

Specification

CAS No. 35048-10-3
Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
IUPAC Name 7-fluoroquinolin-8-ol
Standard InChI InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Standard InChI Key LDCRHJNNQVTBNY-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C(C=C2)F)O)N=C1
Canonical SMILES C1=CC2=C(C(=C(C=C2)F)O)N=C1

Introduction

Chemical Properties and Structural Characterization

Basic Chemical Identity

7-Fluoroquinolin-8-ol (C9H6FNO) is a quinoline derivative characterized by a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring system. With an average molecular mass of 163.151 g/mol, this compound represents an important member of the fluorinated 8-hydroxyquinoline family . The structural arrangement of this molecule contributes to its unique chemical and biological properties.

Structural Specifications

The compound is characterized by the following structural identifiers:

  • Molecular Formula: C9H6FNO

  • SMILES Notation: C1=CC2=C(C(=C(C=C2)F)O)N=C1

  • InChI: InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H

  • InChIKey: LDCRHJNNQVTBNY-UHFFFAOYSA-N

The molecular structure features a bicyclic system with a benzene ring fused to a pyridine ring, where the fluorine atom at position 7 and the hydroxyl group at position 8 are in proximity, creating a specific electronic environment that influences its chemical behavior and interaction capabilities.

Physical Properties

Based on predictive models, 7-fluoroquinolin-8-ol exhibits specific collision cross-section (CCS) values that provide insight into its three-dimensional structure and potential interactions. The following table presents the predicted CCS values for various ionic forms:

Adductm/zPredicted CCS (Ų)
[M+H]⁺164.05061130.0
[M+Na]⁺186.03255144.4
[M+NH₄]⁺181.07715139.0
[M+K]⁺202.00649137.3
[M-H]⁻162.03605131.3
[M+Na-2H]⁻184.01800137.6
[M]⁺163.04278132.4
[M]⁻163.04388132.4

These values, derived from computational analysis, provide valuable information for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization .

Synthesis Methodologies

Analogous Synthesis Methods

The synthesis of related compounds such as 2-fluoroquinolin-8-ol provides a potential template for the preparation of 7-fluoroquinolin-8-ol. One documented approach involves:

  • Preparation of a precursor compound

  • Dissolution in an appropriate solvent (e.g., anhydrous acetonitrile)

  • Catalytic hydrogenation using palladium catalysts

  • Filtration and purification steps

For example, a similar compound was synthesized by dissolving a precursor in anhydrous CH₃CN, adding Pd(OH)₂ and Pd/C as catalysts, followed by pressurization with H₂ gas. After filtration through diatomaceous earth and concentration under reduced pressure, the product was obtained as a dark brown viscous solid with approximately 56% yield .

Biological Activity and Applications

Metal Chelation Properties

Comparison with Related Compounds

Structure-Activity Relationships

The properties of 7-fluoroquinolin-8-ol can be better understood by comparing it with related compounds. For instance, 7-chloroquinolin-8-ol (molecular weight: 179.60 g/mol) represents a close structural analog where the fluorine is replaced by chlorine . This substitution alters the electronic properties and potentially the biological activity profile of the compound.

Comparative studies of various 8-hydroxyquinoline derivatives have revealed that the nature and position of substituents significantly influence their:

  • Metal chelation properties

  • Biological activities including antibacterial properties

  • Pharmacokinetic profiles

  • Interaction with target proteins

Current Research and Future Directions

Ongoing Research Areas

Current research on fluorinated 8-hydroxyquinolines focuses on several promising areas:

  • Development of metal ionophores for neurodegenerative diseases

  • Optimization of enzyme inhibitors for various therapeutic applications

  • Enhancement of antimicrobial compounds to address bacterial resistance

  • Improvement of pharmacokinetic properties through strategic fluorination

Research Gaps

Despite the potential applications of 7-fluoroquinolin-8-ol, several research gaps remain:

  • Limited specific data on synthesis optimization for this particular compound

  • Incomplete understanding of its full range of biological activities

  • Need for comprehensive toxicological profiling

  • Limited structure-activity relationship studies focused specifically on 7-fluoroquinolin-8-ol

Future Research Directions

Future research on 7-fluoroquinolin-8-ol could profitably focus on:

  • Development of efficient, scalable synthesis methods

  • Comprehensive evaluation of its metal-binding properties and potential applications in metal-related disorders

  • Assessment of antimicrobial activity against resistant bacterial strains

  • Exploration of its potential as a building block for more complex pharmaceutical candidates

  • Detailed toxicological and pharmacokinetic profiling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator